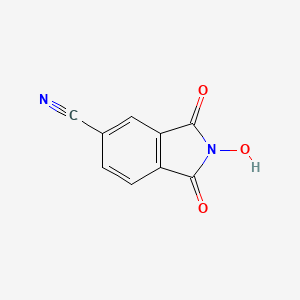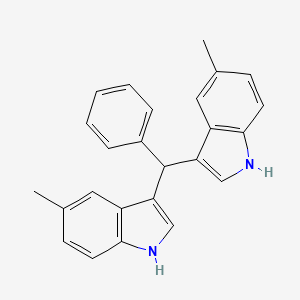
3,3'-(Phenylmethylene)bis(5-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) is an organic compound belonging to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole units connected by a methylene bridge, which is further substituted with a phenyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) typically involves the electrophilic substitution reaction of indole with benzaldehyde. One common method involves the use of a Brønsted acid catalyst to facilitate the reaction. For example, the reaction between indole and benzaldehyde in the presence of a sulfonic acid-functionalized chitosan catalyst can yield the desired bis(indolyl)methane derivative .
Industrial Production Methods
In an industrial setting, the synthesis of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) can be scaled up using similar reaction conditions. The use of heterogeneous catalysts, such as sulfonic acid-functionalized chitosan, allows for the reaction to be carried out efficiently and with high yields. The catalyst can be reused multiple times, making the process cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as sulfuric acid or Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted bis(indolyl)methanes, quinonoid derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. For example, its anti-cancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Phenylmethylene)bis(5-methoxy-1H-indole): This compound has a similar structure but with methoxy groups instead of methyl groups on the indole rings.
Bis(3-indolyl)methane: A simpler bis(indolyl)methane without the phenyl substitution.
Uniqueness
3,3’-(Phenylmethylene)bis(5-methyl-1H-indole) is unique due to the presence of both the phenyl and methyl groups, which impart distinct chemical and biological properties. The phenyl group enhances its ability to interact with aromatic systems, while the methyl groups can influence its reactivity and solubility .
Propiedades
Número CAS |
878796-71-5 |
|---|---|
Fórmula molecular |
C25H22N2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
5-methyl-3-[(5-methyl-1H-indol-3-yl)-phenylmethyl]-1H-indole |
InChI |
InChI=1S/C25H22N2/c1-16-8-10-23-19(12-16)21(14-26-23)25(18-6-4-3-5-7-18)22-15-27-24-11-9-17(2)13-20(22)24/h3-15,25-27H,1-2H3 |
Clave InChI |
DMKPLSVSJFFTCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC=C2C(C3=CC=CC=C3)C4=CNC5=C4C=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



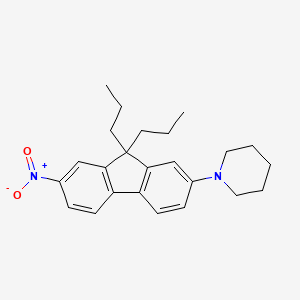
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
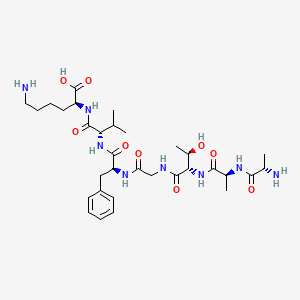
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)

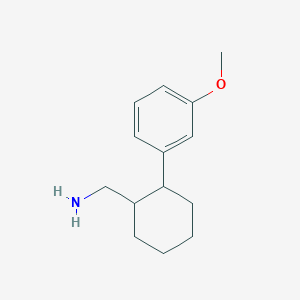

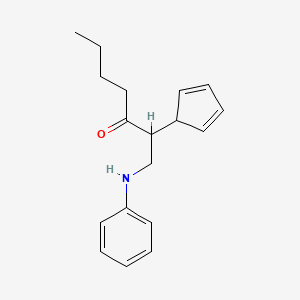

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)

